molecular formula C25H21ClN2O5S B6510857 methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate CAS No. 895998-25-1

methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate

Cat. No.: B6510857
CAS No.: 895998-25-1
M. Wt: 497.0 g/mol
InChI Key: JTVYFYYBXVABAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C25H21ClN2O5S and its molecular weight is 497.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.0859706 g/mol and the complexity rating of the compound is 832. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

This process involves the donation of electrons to form new bonds, which can lead to significant changes in the target molecule .

Biochemical Pathways

These include various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biological Activity

Methyl 2-(2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate, also known by its CAS number 895998-25-1, is a complex organic compound with potential therapeutic applications due to its unique structural properties. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Indole moiety : Known for its diverse biological activities.
  • Sulfonamide group : Often associated with antibacterial properties.
  • Acetamide and benzoate groups : Contributing to the compound's overall stability and solubility.

The molecular formula is C26H23ClN2O5SC_{26}H_{23}ClN_{2}O_{5}S, with a molecular weight of 497.0 g/mol .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Receptor Interaction : The indole structure can interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.
  • Enzymatic Modulation : The sulfonamide group may inhibit specific enzymes involved in inflammatory processes or tumorigenesis, potentially leading to reduced cell proliferation and enhanced apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit significant anticancer activity. For example, studies have demonstrated that indole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of angiogenesis
  • Modulation of cell cycle progression .

A case study involving a related indole compound showed an IC50 value below 10610^{-6} mol/L for inhibiting cancer cell proliferation, suggesting that this compound may possess similar potency .

Anti-inflammatory Effects

The sulfonamide component suggests potential anti-inflammatory properties. Compounds with analogous structures have been shown to reduce pro-inflammatory cytokine production and inhibit pathways such as NF-kB, which is crucial in mediating inflammatory responses .

Pharmacological Profile

Activity Description
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation.
Anti-inflammatoryReduces cytokine production; modulates inflammatory pathways.
Enzyme InhibitionPotential inhibition of enzymes involved in inflammation and cancer progression.

Case Studies and Research Findings

  • Indole Derivatives in Cancer Therapy : A study highlighted the efficacy of indole derivatives in inhibiting tumor growth in xenograft models, with a focus on their ability to induce apoptosis selectively in malignant cells while sparing normal cells .
  • Sulfonamide Compounds : Research on sulfonamide derivatives has shown their effectiveness in treating conditions like rheumatoid arthritis by modulating immune responses and reducing inflammation .
  • Combination Therapies : Investigations into combination therapies involving this compound suggest enhanced efficacy when used alongside traditional chemotherapeutics, indicating potential for improved patient outcomes .

Properties

IUPAC Name

methyl 2-[[2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-33-25(30)19-9-2-4-11-21(19)27-24(29)15-28-14-23(20-10-3-5-12-22(20)28)34(31,32)16-17-7-6-8-18(26)13-17/h2-14H,15-16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVYFYYBXVABAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.